![molecular formula C15H10Br2N4OS B11961944 4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that features a bromophenyl group, a mercapto group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 2-bromophenylhydrazine with carbon disulfide and potassium hydroxide to form 3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazole.
Condensation Reaction: The triazole derivative is then condensed with 4-bromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Condensation: The phenolic hydroxyl group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Oxidation: Disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases or other condensation products.
Applications De Recherche Scientifique
4-Bromo-2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its triazole ring and bromophenyl group.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Sensors: Development of sensors for detecting specific analytes based on its chemical reactivity.
Mécanisme D'action
The mechanism of action of 4-bromo-2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazole: Another precursor with similar structural features.
2-Bromo-3-(bromomethyl)thiophene: A compound with similar bromine substitution but different core structure.
Uniqueness
4-Bromo-2-(((3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its combination of a triazole ring, bromophenyl group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H10Br2N4OS |
|---|---|
Poids moléculaire |
454.1 g/mol |
Nom IUPAC |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Br2N4OS/c16-10-5-6-13(22)9(7-10)8-18-21-14(19-20-15(21)23)11-3-1-2-4-12(11)17/h1-8,22H,(H,20,23)/b18-8+ |
Clé InChI |
XOFLULMRXOCCRL-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)Br |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



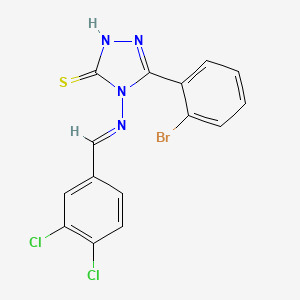


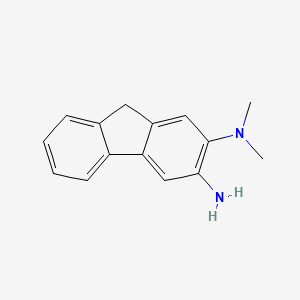
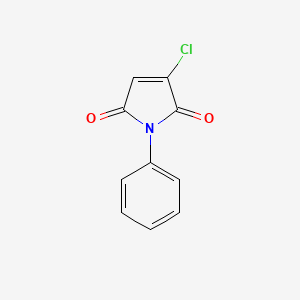

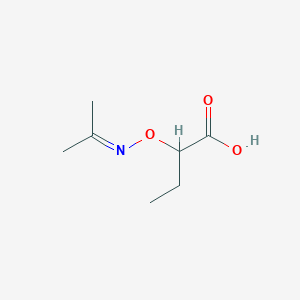
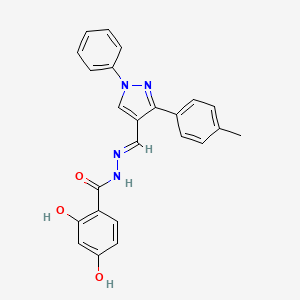
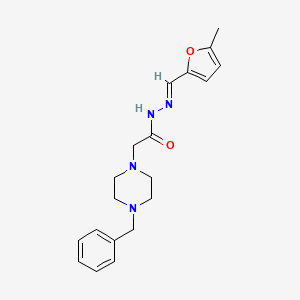
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
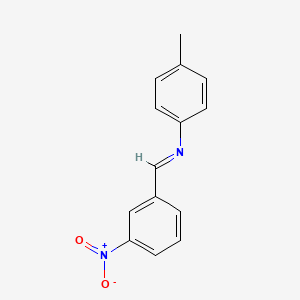
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

